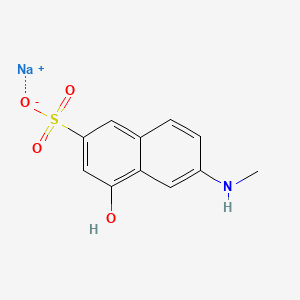
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate is a chemical compound with the molecular formula C11H10NNaO4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy, methylamino, and sulphonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate can be synthesized through the reaction of 2,5-dihydroxynaphthalene-7-sulfonic acid with methylamine and aqueous sodium bisulfite. The reaction is typically carried out at a temperature of 96°C for 36 hours, yielding the desired product with an 83% yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often used as an intermediate in the production of various dyes, such as C.I. Reactive Orange 4, C.I. Reactive Orange 13, and C.I. Reactive Red 33 .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The sulphonate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used in different applications, such as dyes and pharmaceuticals.
Scientific Research Applications
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its reactivity and binding affinity. The sulphonate group enhances its solubility in aqueous solutions, making it suitable for various applications.
Comparison with Similar Compounds
Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate can be compared with other similar compounds, such as:
- Sodium 4-hydroxy-7-(methylamino)naphthalene-2-sulphonate
- Sodium 4-hydroxy-5-(methylamino)naphthalene-2-sulphonate
These compounds share similar structural features but differ in the position of the substituents on the naphthalene ring. The unique arrangement of functional groups in this compound contributes to its distinct properties and applications .
Properties
CAS No. |
20103-21-3 |
|---|---|
Molecular Formula |
C11H10NNaO4S |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
sodium;4-hydroxy-6-(methylamino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C11H11NO4S.Na/c1-12-8-3-2-7-4-9(17(14,15)16)6-11(13)10(7)5-8;/h2-6,12-13H,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
YTSZFECAZXHQIE-UHFFFAOYSA-M |
Canonical SMILES |
CNC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















